2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

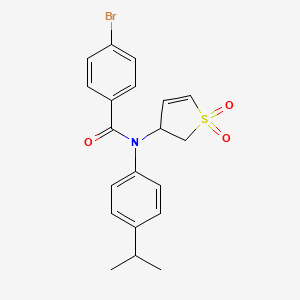

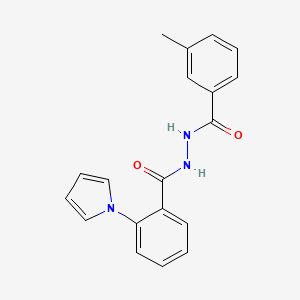

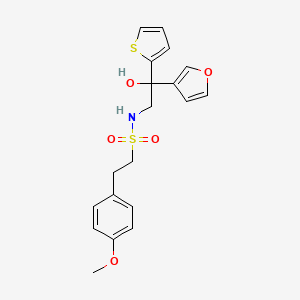

“2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid” is a chemical compound with the molecular formula C15H14O3 . It is also known by other names such as 4-benzyloxyphenylacetic acid, 2-4-benzyloxy phenyl acetic acid, and benzeneacetic acid . The compound has a molecular weight of 242.274 g/mol .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyloxyphenyl group attached to an acetic acid moiety . The compound’s structure can be represented by the SMILES notation: C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)O .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 242.274 g/mol . The melting point of a similar compound, 4-Benzyloxyphenylacetic acid, is reported to be between 119°C to 121°C .Aplicaciones Científicas De Investigación

Structural Analysis and Derivative Studies

Research on compounds structurally related to 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid has led to insights into their properties and potential applications. For instance, the X-ray structure determination of a new amino acid component of bestatin, which includes a similar phenylbutanoic acid structure, has been pivotal in understanding the stereochemistry and configuration of such compounds, suggesting their potential in designing enzyme inhibitors (Nakamura et al., 1976).

Enzyme Inhibition

Compounds closely related to this compound have been studied for their enzyme inhibitory properties. For example, DL-2-Benzyl-3- formylpropanoic acid has shown to be a competitive inhibitor of carboxypeptidase A, suggesting that similar compounds might also exhibit significant biological activities by possibly mimicking transition states of enzyme-mediated reactions or by interacting with enzyme active sites in a unique manner (Galardy & Kortylewicz, 1984).

Synthetic Applications

The study of compounds with the 3-methylbutanoic acid moiety has also led to advancements in synthetic chemistry, particularly in the synthesis of complex molecules. For instance, the synthesis of second-generation trifluoromethyl-substituted chiral dendrimers using 3-hydroxybutanoic acid derivatives highlights the versatility of these compounds in constructing complex and functionally diverse molecular architectures (Greiveldinger & Seebach, 1998).

Potential in Liquid Crystal Research

Moreover, research into compounds containing the 3-methylbutanoic acid unit has contributed to the field of liquid crystals, an area of significant technological importance for displays and other electronic devices. The synthesis and characterization of ferroelectric liquid crystals containing a 2(S)-[2(S)-methylbutoxy]propionyloxy unit demonstrate the potential of these compounds in developing new materials with desirable electro-optical properties (Tsai & Kuo, 1993).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with enzymes such as epoxide hydrolase . This enzyme plays a crucial role in the metabolism of xenobiotics and the biosynthesis of signaling molecules.

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially affecting its interaction with its targets.

Biochemical Pathways

Benzoic acid, a related compound, is known to be biosynthesized using shikimate and the core phenylpropanoid pathways . These pathways are involved in the production of a wide range of secondary metabolites, including flavonoids, coumarins, and lignins.

Pharmacokinetics

The compound’s water solubility, indicated by its sorption to aerosols , suggests that it may be readily absorbed and distributed in the body. The compound’s interaction with enzymes such as epoxide hydrolase may also play a role in its metabolism.

Result of Action

The compound’s potential interactions with enzymes such as epoxide hydrolase could result in changes in the metabolism of xenobiotics and the biosynthesis of signaling molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid. For instance, the compound’s water solubility suggests that it may spread in water systems, potentially affecting its distribution and action. Additionally, the compound’s susceptibility to atmospheric oxidation could influence its stability and efficacy.

Propiedades

IUPAC Name |

3-methyl-2-(4-phenylmethoxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-13(2)17(18(19)20)15-8-10-16(11-9-15)21-12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDCEPUVFZPYGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2990490.png)

![(3S,4As)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2990501.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2990506.png)

![2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B2990507.png)